

Application Notes and Protocols for KYA1797K in In Vivo Experiments

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Compound of Interest

Compound Name: KYA1797K

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These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of **KYA1797K** in in vivo research settings. **KYA1797K** is a potent and selective small molecule inhibitor of the Wnt/ β -catenin signaling pathway, which also promotes the degradation of Ras, making it a valuable tool for studies in oncology and aging.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Quantitative Data Summary

The following tables summarize the recommended dosages and administration details for **KYA1797K** in various in vivo models based on published research.

Table 1: Recommended Dosage of **KYA1797K** for In Vivo Experiments

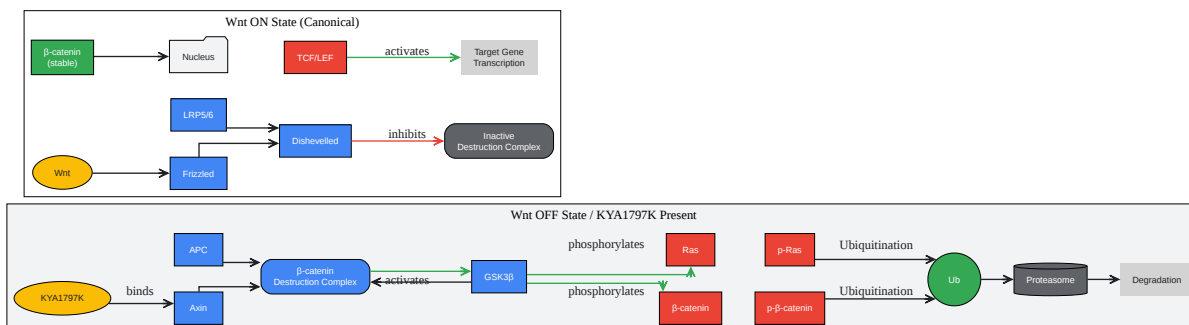
Animal Model	Dosage	Administration Route	Frequency	Vehicle	Reference
Accelerated Aging Mouse Model	10 mg/kg/day	Intraperitoneal (i.p.)	Daily for 4 weeks	Not specified	[1]
Colorectal Cancer (CRC) Xenograft Mouse Model	25 mg/kg/day	Intraperitoneal (i.p.)	Daily	DMSO, PEG300, Tween80, ddH2O	[5]
KRAS-mutated Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Model	25 mg/kg/day	Intraperitoneal (i.p.)	Daily	Not specified	[5]
Gastric Cancer Patient-Derived Xenograft (PDX) Model	25 mg/mL	Intraperitoneal (i.p.)	Daily	Not specified	[5]

Table 2: Summary of **KYA1797K** Effects in In Vivo Models

Animal Model	Key Findings	Reference
Accelerated Aging Mouse Model	Inhibited β -catenin signaling, alleviated renal fibrosis, and protected against cellular senescence.[6]	[1]
Colorectal Cancer (CRC) Xenograft Mouse Model	Reduced tumor weight and volume by approximately 70%; decreased levels of β -catenin and Ras proteins.	[2]
KRAS-mutated Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Model	Effectively inhibited Kras-driven tumorigenesis by suppressing the Ras-ERK pathway.	[7]

Signaling Pathway

KYA1797K is a small molecule that targets the Wnt/ β -catenin signaling pathway. It functions by binding to the regulator of G-protein signaling (RGS) domain of axin, a key scaffolding protein in the β -catenin destruction complex.[5][8] This binding event enhances the assembly and activity of the destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 β (GSK3 β), and Casein Kinase 1 α (CK1 α). The activated GSK3 β then phosphorylates both β -catenin and Ras, marking them for ubiquitination and subsequent proteasomal degradation.[2][8] This dual-targeting mechanism makes **KYA1797K** effective in cancers with mutations in both the Wnt/ β -catenin and Ras pathways.[8]



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Caption: Mechanism of **KYA1797K** action on the Wnt/β-catenin and Ras signaling pathways.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Colorectal Cancer Xenograft Mouse Model

This protocol is adapted from studies demonstrating the anti-tumor effects of **KYA1797K** in CRC xenografts.[2]

1. Animal Model:

- Use immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old.

- Subcutaneously inject a human CRC cell line harboring both APC and KRAS mutations (e.g., DLD-1 or SW480) into the flank of each mouse.

- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

2. **KYA1797K** Preparation:

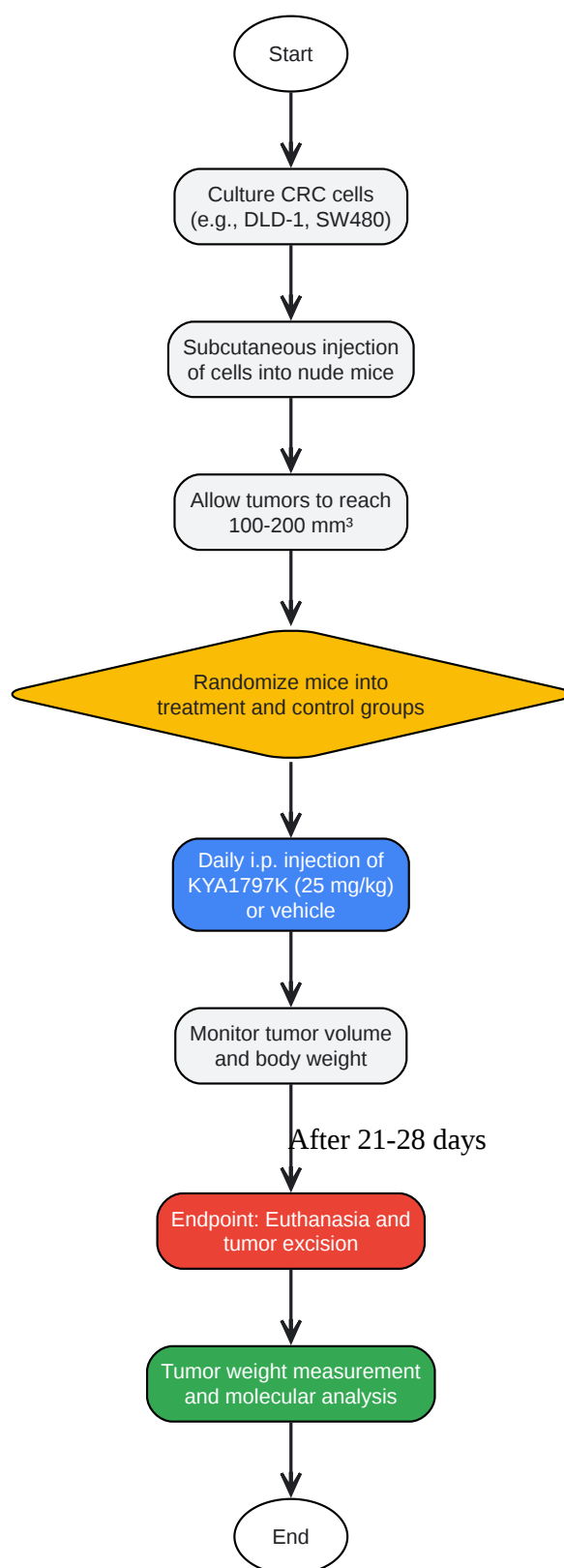
- Prepare a stock solution of **KYA1797K** in DMSO.
- For injection, dilute the stock solution in a vehicle mixture of PEG300, Tween80, and sterile water or saline. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween80, and 45% sterile water. The final concentration should be such that the desired dose is administered in a volume of 100-200 µL.

3. Administration:

- Administer **KYA1797K** at a dose of 25 mg/kg body weight via intraperitoneal (i.p.) injection.
- Treat the mice daily for a specified period (e.g., 21-28 days).
- A control group should receive vehicle injections following the same schedule.

4. Monitoring and Endpoint:

- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry) to assess the levels of β -catenin and Ras.



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Caption: Experimental workflow for in vivo efficacy testing of **KYA1797K** in a CRC xenograft model.

Protocol 2: Evaluation of **KYA1797K** in an Accelerated Aging Mouse Model

This protocol is based on a study investigating the protective effects of **KYA1797K** against kidney aging.^[1]

1. Animal Model:

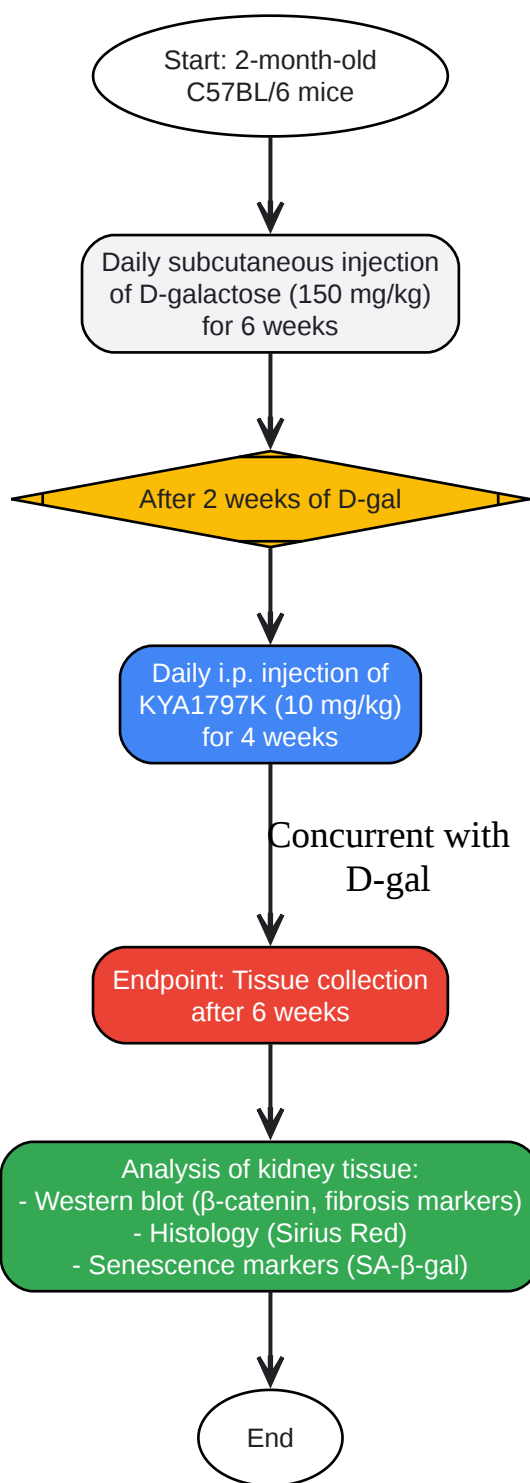
- Use male C57BL/6 mice, 2 months old.
- Induce accelerated aging by subcutaneous injection of D-galactose (D-gal) at a dose of 150 mg/kg/day for 6 weeks.

2. **KYA1797K** Administration:

- After 2 weeks of D-gal injections, begin daily intraperitoneal (i.p.) injections of **KYA1797K** at a dose of 10 mg/kg body weight.
- Continue **KYA1797K** treatment for 4 weeks concurrently with D-gal injections.
- Include control groups receiving vehicle, D-gal only, and **KYA1797K** only.

3. Outcome Assessment:

- At the end of the 6-week period, collect kidney tissues.
- Perform Western blot analysis to assess the expression of active β -catenin, total β -catenin, and markers of fibrosis (e.g., fibronectin, α -SMA).
- Conduct histological analysis (e.g., Sirius Red staining) to evaluate renal fibrosis.
- Assess markers of cellular senescence (e.g., SA- β -gal staining, p16INK4a expression).



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Caption: Experimental workflow for evaluating **KYA1797K** in a D-galactose-induced aging mouse model.

Safety and Toxicology

In a study using a xenograft mouse model, daily intraperitoneal administration of **KYA1797K** at 25 mg/kg did not result in any significant changes in the body weight of the mice, and no abnormalities were observed in their liver tissues.[2] This suggests a favorable safety profile at the tested therapeutic doses. However, researchers should always conduct their own safety assessments and adhere to institutional animal care and use guidelines.

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